molecular formula C18H22N4O3S B12479483 4-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)benzenesulfonamide

4-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)benzenesulfonamide

Cat. No.: B12479483
M. Wt: 374.5 g/mol
InChI Key: DLCFWIGPAKPXIB-UHFFFAOYSA-N
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Description

4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE typically involves the reaction of benzodiazole derivatives with appropriate sulfonamide precursors. One common method is the reaction of 1,3-dimethyl-2-oxo-1,3-benzodiazole with a sulfonamide derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of polar solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzodiazole derivatives.

Scientific Research Applications

4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-oxo-1,3-benzodiazole: A precursor in the synthesis of the target compound.

    Benzodiazole derivatives: Various derivatives with similar structures and biological activities.

Uniqueness

4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

4-[2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H22N4O3S/c1-21-16-8-5-14(11-17(16)22(2)18(21)23)12-20-10-9-13-3-6-15(7-4-13)26(19,24)25/h3-8,11,20H,9-10,12H2,1-2H3,(H2,19,24,25)

InChI Key

DLCFWIGPAKPXIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)N(C1=O)C

Origin of Product

United States

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